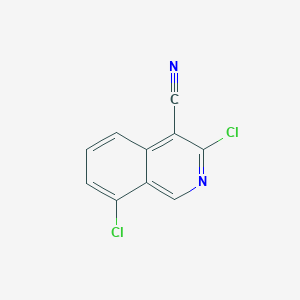
3,8-Dichloroisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dichloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₄Cl₂N₂. It is part of the isoquinoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two chlorine atoms and a nitrile group attached to the isoquinoline ring, making it a valuable intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,8-dichloroisoquinoline with cyanogen bromide under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and industry .
化学反应分析
Types of Reactions: 3,8-Dichloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
- Substituted isoquinolines
- Aminoisoquinolines
- Oxidized isoquinoline derivatives
科学研究应用
3,8-Dichloroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,8-Dichloroisoquinoline-4-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and the nitrile group allows it to form strong interactions with target proteins, leading to changes in their activity and function .
相似化合物的比较
- 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile
- 1-Chloroisoquinoline-4-carbonitrile
Comparison: 3,8-Dichloroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile, it has different electronic properties and steric effects, leading to varied applications in synthesis and research .
属性
分子式 |
C10H4Cl2N2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC 名称 |
3,8-dichloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-3-1-2-6-7(4-13)10(12)14-5-8(6)9/h1-3,5H |
InChI 键 |
URVCLBMKMDMMJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=NC=C2C(=C1)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


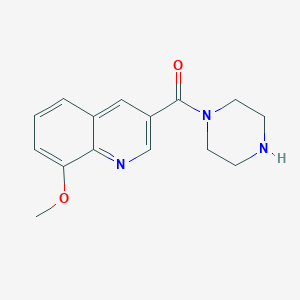
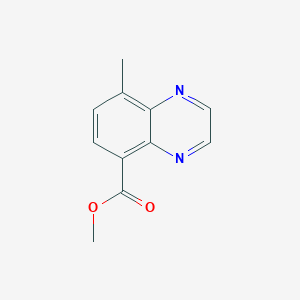
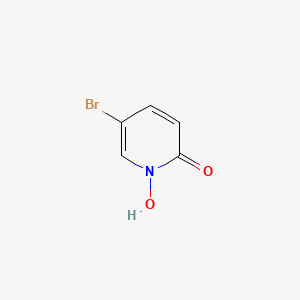

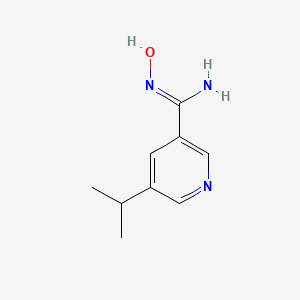
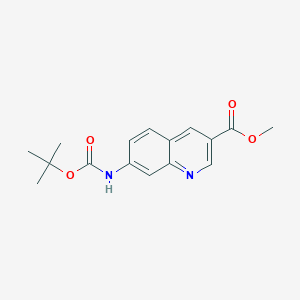
![5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)

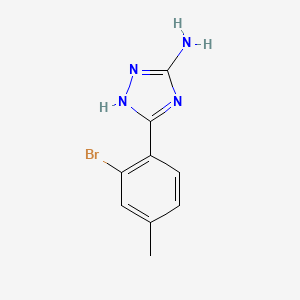

![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)

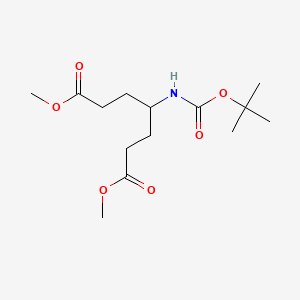
![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)
